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molecular formula C14H12O2 B2661185 Methyl 3-phenylbenzoate CAS No. 16606-00-1

Methyl 3-phenylbenzoate

Cat. No. B2661185
M. Wt: 212.248
InChI Key: BYSRVCQMGFTUBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06710056B2

Procedure details

1.00 g (4.65 mmol) of methyl 3-bromobenzoate, 0.60 g (4.88 mmol) of phenylboronic acid, 161 mg (3 molar %) of tetrakistriphenylphosphine palladium and 2.0 g (18.6 mmol) of sodium carbonate were heated under reflux in 24 ml of a solvent mixture of toluene, ethanol and water (2/1/1) for 2 hours. The mixture was filtered through Celite, then after-treated by an ordinary method and purified by the silica gel column chromatography to obtain the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakistriphenylphosphine palladium
Quantity
161 mg
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solvent
Quantity
24 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([O:7][CH3:8])=[O:6].[C:12]1(B(O)O)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C(=O)([O-])[O-].[Na+].[Na+].C1(C)C=CC=CC=1>O.C(O)C>[C:12]1([C:2]2[CH:3]=[C:4]([CH:9]=[CH:10][CH:11]=2)[C:5]([O:7][CH3:8])=[O:6])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=C(C(=O)OC)C=CC1
Name
Quantity
0.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
tetrakistriphenylphosphine palladium
Quantity
161 mg
Type
reactant
Smiles
Name
Quantity
2 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
solvent
Quantity
24 mL
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
ADDITION
Type
ADDITION
Details
after-treated by an ordinary method
CUSTOM
Type
CUSTOM
Details
purified by the silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C=C(C(=O)OC)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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